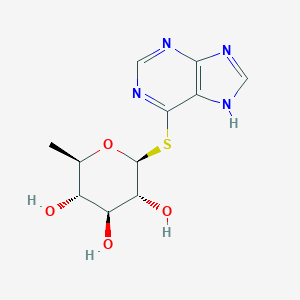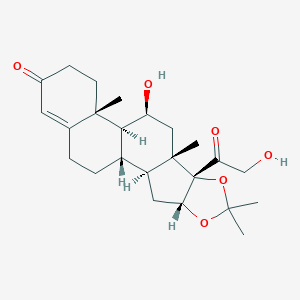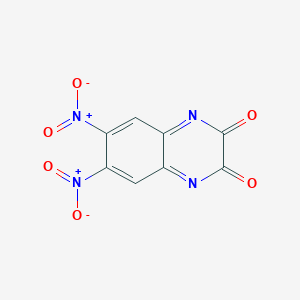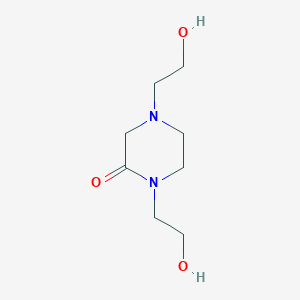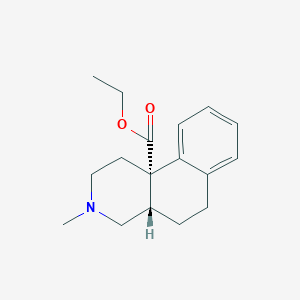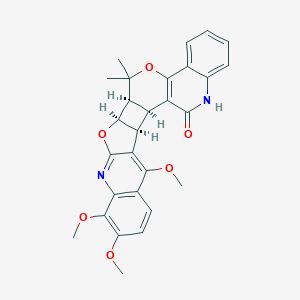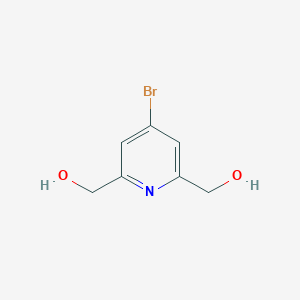
4-Bromopyridine-2,6-dimethanol
説明
4-Bromopyridine-2,6-dimethanol is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom and two hydroxymethyl groups, which significantly influence its chemical behavior and applications.
Synthesis Analysis
The synthesis of 4-bromopyridine derivatives often involves the use of halopyridines as starting materials. For instance, Havas et al. (2009) describe the synthesis of various bipyridine derivatives from 2-halopyridines, demonstrating methodologies that could be adapted for synthesizing 4-bromopyridine-2,6-dimethanol (Havas et al., 2009). Additionally, Abboud et al. (2010) discuss a one-step synthesis of polyhalogenated bipyridines from dihalopyridines, which could be relevant for the synthesis of halogenated pyridine derivatives (Abboud et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-bromopyridine derivatives can be complex. Feast and Tsibouklis (1994) synthesized poly(4-bromopyridine) and analyzed its structure, providing insights into the possible configurations and bonding patterns in bromopyridine derivatives (Feast & Tsibouklis, 1994).
Chemical Reactions and Properties
4-Bromopyridine-2,6-dimethanol can undergo various chemical reactions due to its functional groups. Research by Kolomeitsev et al. (1996) on the chemical reactions of bromopyridine derivatives highlights the potential reactivity of such compounds (Kolomeitsev et al., 1996).
Physical Properties Analysis
The physical properties of 4-bromopyridine-2,6-dimethanol, like solubility, melting point, and boiling point, are influenced by the bromine atom and hydroxymethyl groups. Research on similar compounds can provide insights into these properties. For instance, Willett et al. (2001) explore the crystal chemistry of a dimethyl bipyridine/copper bromide system, which could offer parallels in understanding the physical properties of 4-bromopyridine-2,6-dimethanol (Willett et al., 2001).
Chemical Properties Analysis
The presence of a bromine atom and hydroxymethyl groups in 4-bromopyridine-2,6-dimethanol suggests it may have unique chemical properties such as reactivity towards nucleophilic substitution or participation in coupling reactions. Research on similar compounds, like the work of Kandasamy and Velraj (2012) on the vibrational spectra of bromopyridine compounds, can provide insights into the chemical behavior of 4-bromopyridine-2,6-dimethanol (Kandasamy & Velraj, 2012).
科学的研究の応用
Application 1: Synthesis of Trifluoromethylpyridines
- Scientific Field : Organic Chemistry, Agrochemical and Pharmaceutical Industries .
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which are synthesized using 4-Bromopyridine-2,6-dimethanol, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Application 2: Synthesis of Bipyridine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : Bipyridine and related compounds are valuable substances used as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . 4-Bromopyridine-2,6-dimethanol is used as a precursor in their synthesis .
- Methods of Application or Experimental Procedures : The synthesis of bipyridine compounds involves various methods including homo and heterocoupling of pyridine derivatives in the presence of a catalyst . One specific method mentioned is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .
- Results or Outcomes : The synthesis methods have led to the development of various bipyridine derivatives that find extensive use in various applications .
Safety And Hazards
特性
IUPAC Name |
[4-bromo-6-(hydroxymethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHIIERVIUJUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349071 | |
| Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2,6-dimethanol | |
CAS RN |
120491-88-5 | |
| Record name | 4-Bromo-2,6-pyridinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120491-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

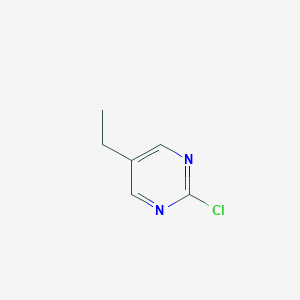
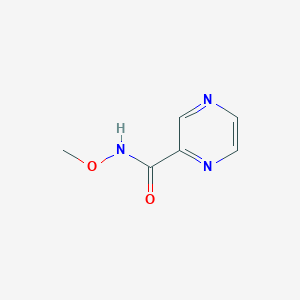
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)

